(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile
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Description
(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H12ClN3O4S2 and its molecular weight is 457.9. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile, often referred to in scientific literature by its IUPAC name or its CAS number (1025259-60-2), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A prop-2-en nitrile backbone.
- A 4-chlorobenzenesulfonyl group.
- A 5-nitro substituent on a pyridinyl sulfanyl phenyl moiety.
This unique combination of functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific findings related to its biological effects.
Anti-inflammatory Activity
A study evaluated the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results demonstrated a dose-dependent inhibition of NO production, indicating potential as an anti-inflammatory agent. The mechanism appears to involve modulation of pro-inflammatory cytokine release and suppression of the NF-kB signaling pathway .
Anticancer Properties
Preliminary investigations have identified the compound as a potential anticancer agent. It was found to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The proposed mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .
Case Studies
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Case Study 1: Inhibition of Tumor Growth
- A recent study investigated the effects of the compound on tumor growth in xenograft models. It was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within treated tumors .
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Case Study 2: Mechanistic Insights into Anti-inflammatory Action
- Another study focused on elucidating the molecular mechanisms underlying its anti-inflammatory effects. The compound was shown to downregulate the expression of iNOS and COX-2, critical enzymes involved in inflammatory processes. This suggests that it may serve as a valuable lead for developing new anti-inflammatory drugs .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Mechanism of Action |
---|---|---|
Anti-inflammatory | Inhibition of NO production | Modulation of NF-kB signaling |
Anticancer | Induction of apoptosis | Activation of caspase pathways |
Reduction of tumor size in vivo | Disruption of mitochondrial function |
Table 2: Case Study Findings
Study | Model Used | Key Findings |
---|---|---|
Inhibition of Tumor Growth | Xenograft models | Significant tumor size reduction |
Mechanistic Insights | RAW264.7 macrophages | Downregulation of iNOS and COX-2 |
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZMKOHJYNQJE-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.